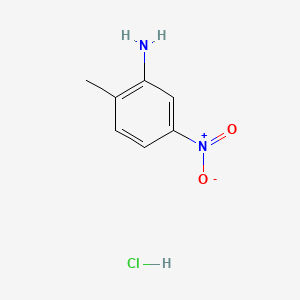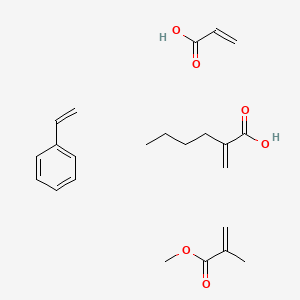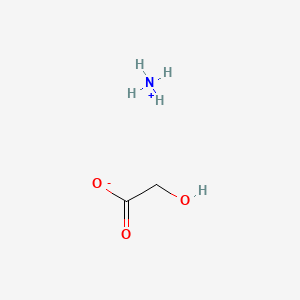
2-甲氧基吡啶-3-甲酰胺
描述
2-Methoxypyridine-3-carboxamide is an organic compound belonging to the pyridine family It is characterized by a methoxy group attached to the second carbon and a carboxamide group attached to the third carbon of the pyridine ring
科学研究应用
2-Methoxypyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
作用机制
Target of Action
It has been found that similar compounds have been docked into dpre1 (pdb code: 4kw5) to explore their binding interactions at the active site .
Mode of Action
It is known that the compound exhibits essential key interactions as that of reported dpre1 inhibitors . This suggests that 2-Methoxypyridine-3-carboxamide may interact with its targets in a similar manner.
Biochemical Pathways
2-Methoxypyridine-3-carboxamide is likely involved in the biochemical pathways of nicotinamide-derived pyridones . Pyridones are oxidation products of nicotinamide, its methylated form, and its ribosylated form
Result of Action
It has been found that similar compounds showed potent anti-tb activity and significant antibacterial activity against escherichia coli and staphylococcus aureus strains .
Action Environment
It is known that the success of similar compounds in suzuki–miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
生化分析
Cellular Effects
It is known that related pyridone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific effects of 2-Methoxypyridine-3-carboxamide on these processes are not currently known.
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is known that related pyridone derivatives are involved in various metabolic pathways , but the specific enzymes or cofactors that 2-Methoxypyridine-3-carboxamide interacts with, and any effects on metabolic flux or metabolite levels, are not currently known.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxypyridine-3-carboxamide can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with a suitable carboxylating agent under controlled conditions. For instance, the reaction of 2-methoxypyridine with carbon dioxide in the presence of a base such as potassium carbonate can yield 2-Methoxypyridine-3-carboxylic acid, which can then be converted to the carboxamide via amidation reactions .
Industrial Production Methods
Industrial production of 2-Methoxypyridine-3-carboxamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired compound in its pure form.
化学反应分析
Types of Reactions
2-Methoxypyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
Oxidation: Oxidized derivatives of 2-Methoxypyridine-3-carboxamide.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
相似化合物的比较
Similar Compounds
- 2-Methoxypyridine-3-carboxylic acid
- 2-Methoxypyridine-4-carboxamide
- 2-Methoxypyridine-3-carboxaldehyde
Comparison
2-Methoxypyridine-3-carboxamide is unique due to its specific functional groups and their positions on the pyridine ring. This structural uniqueness imparts distinct chemical and biological properties compared to its analogs. For example, the presence of the methoxy group at the second position and the carboxamide group at the third position can influence its reactivity and interaction with biological targets differently than similar compounds with variations in functional groups or their positions .
属性
IUPAC Name |
2-methoxypyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNJXVWIPWJKJJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80291217 | |
| Record name | 2-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7145-28-0 | |
| Record name | NSC74202 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74202 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-methoxypyridine-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80291217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![3-[(4-Chloro-2-nitrophenyl)azo]-2-methylpyrazolo[5,1-b]quinazolin-9(1H)-one](/img/structure/B1617837.png)







